molecular formula C14H22N2 B8811433 1-Benzyl-4,4-dimethylpiperidin-3-amine

1-Benzyl-4,4-dimethylpiperidin-3-amine

Cat. No. B8811433
M. Wt: 218.34 g/mol
InChI Key: PJHDTNJPMKQDGF-UHFFFAOYSA-N
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Patent
US08329699B2

Procedure details

To a solution of (Z)-1-benzyl-4,4-dimethylpiperidine-2,3,6-trione 3-oxime (490 mg, 1.88 mmol) in THF (5 mL) at 0° C. was slowly added LiAlH4 (1.0M in THF, 9.4 mL, 9.4 mmol). After the addition, the reaction mixture was warmed to room temperature and stirred for 2 h then heated at 60° C. overnight. The reaction mixture was cooled to 0° C. and carefully quenched by portionwise addition of solid Na2SO4.10H2O until gas evolution had ceased. The mixture was diluted with EtOAc and stirred vigorously at room temperature for 1 h then filtered, rinsing with EtOAc and MeOH. The filtrate was concentrated and the residue was purified by SiO2 chromatography (0% to 10% MeOH/CH2Cl2 (0.5% NH4OH)) to afford 210 mg (51%) of 1-benzyl-4,4-dimethylpiperidin-3-amine as a red oil.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:13](=O)[CH2:12][C:11]([CH3:16])([CH3:15])/[C:10](=[N:17]/O)/[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([CH3:15])([CH3:16])[CH:10]([NH2:17])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(\C(\C(CC1=O)(C)C)=N/O)=O
Step Two
Name
Quantity
9.4 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
then heated at 60° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched by portionwise addition of solid Na2SO4.10H2O until gas evolution
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc
STIRRING
Type
STIRRING
Details
stirred vigorously at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
rinsing with EtOAc and MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by SiO2 chromatography (0% to 10% MeOH/CH2Cl2 (0.5% NH4OH))

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.